molecular formula C10H7N3O B1629720 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 618446-36-9

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1629720
CAS No.: 618446-36-9
M. Wt: 185.18 g/mol
InChI Key: LNSVVOGBLABYQP-UHFFFAOYSA-N
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Description

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 618446-36-9) is a high-purity chemical building block belonging to the 7-azaindole family. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors . Research indicates that derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are being actively investigated for their potential as targeted anticancer agents . Specifically, this core structure is known to mimic the binding mode of aminopyridine and can form key hydrogen bonds with the hinge region of kinase enzymes, such as c-Met, a receptor tyrosine kinase target in oncology . The 4-cyano group and the acetyl-protected nitrogen make this specific compound a valuable precursor for further functionalization in drug discovery programs. Researchers utilize this intermediate to synthesize more complex molecules for evaluating inhibitory activity against various kinases . This product is supplied for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes. Handle with care in accordance with good laboratory practices. Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

1-acetylpyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7(14)13-5-3-9-8(6-11)2-4-12-10(9)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSVVOGBLABYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C(C=CN=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620854
Record name 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618446-36-9
Record name 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Reaction Overview

The synthesis begins with 1-(4-iodo-pyrrolo[2,3-b]pyridin-1-yl)-ethanone, a precursor where the iodine atom at position 4 serves as the leaving group. The substitution of iodine with a nitrile group is achieved through a palladium-catalyzed reaction using copper(I) cyanide (CuCN) as the cyanide donor. This method aligns with established cross-coupling protocols for aromatic cyanation, where transition metals facilitate the displacement of halides with nucleophilic agents.

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, accelerated by the palladium catalyst. The iodine atom’s electronegativity and the electron-withdrawing acetyl group at position 1 activate the pyrrolopyridine ring toward substitution. Palladium likely coordinates to the iodide, forming a π-complex that undergoes oxidative addition to generate a Pd(II) intermediate. Subsequent transmetallation with CuCN delivers the cyanide group, followed by reductive elimination to yield the nitrile product.

Optimization of Reaction Conditions

The patent literature emphasizes the use of dichloromethane (CH2Cl2) as the solvent and highlights the importance of stoichiometric CuCN to ensure complete conversion. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are typical, though exact parameters depend on the substrate’s reactivity. The crude product is reported to achieve ≥90% purity after simple filtration, indicating minimal byproduct formation.

Alternative Synthetic Routes and Intermediate Modifications

Hydroboration–Oxidation for Side-Chain Elaboration

The Petasis reaction and subsequent hydroboration–oxidation, as described for spirocyclic amines, might enable side-chain diversification. However, the acetyl and nitrile groups in the target compound limit the applicability of these methods unless protective strategies are employed.

Critical Analysis of Methodological Limitations

Scalability and Environmental Considerations

Large-scale synthesis requires efficient catalyst recovery and solvent recycling, neither of which are detailed in the existing literature. The use of stoichiometric CuCN generates copper waste, underscoring the need for greener alternatives such as catalytic cyanide sources or electrochemical methods.

Chemical Reactions Analysis

Formylation

The compound undergoes formylation using phosphoryl chloride (POCl₃) in DMF, yielding derivatives with aldehyde functional groups. This reaction involves nucleophilic attack of the pyrrole nitrogen on the electrophilic carbonyl carbon, followed by dehydration .

Table 2: Formylation Conditions

ReagentsSolventTemperature/TimeYield
POCl₃, DMFDMF0°C → 60°C, 4 h74–83%

Suzuki Coupling

Brominated derivatives of the compound (e.g., 1-acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) undergo Suzuki coupling with arylboronic acids to introduce aromatic substituents. The reaction employs palladium catalysts ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and XPhos ligands in dioxane .

Table 3: Suzuki Coupling Conditions

ReagentsSolventTemperature/TimeYield
Arylboronic acid, Pd catalyst, XPhosDioxane100°C, overnight67%

Purification and Characterization

Purification is achieved via silica gel column chromatography , using gradients of ethyl acetate in hexanes. Structural confirmation relies on:

  • IR spectroscopy : Detection of nitrile (CN, ~2196 cm⁻¹) and carbonyl (C=O, ~1710 cm⁻¹) groups .

  • NMR spectroscopy : Identification of NH₂ singlets (δ ~12 ppm) and imine protons (δ ~8 ppm) .

  • Mass spectrometry : Verification of molecular weight (e.g., M⁺ = 302.33 for pyrrolo[2,3-d]pyrimidine derivatives) .

Cyclocondensation Pathway

  • Electrophilic activation : Acid catalyzes carbonyl oxygen protonation, enhancing electrophilicity of the carbonyl carbon .

  • Nucleophilic attack : Amino nitrogen attacks the electrophilic carbonyl, forming an imine intermediate .

  • Cyclization : Cyano group engages in intramolecular nucleophilic attack, closing the heterocyclic ring .

Suzuki Coupling Mechanism

Involves oxidative addition of Pd(0) to the C–Br bond, transmetallation with arylboronic acid, and reductive elimination to form the C–C bond .

Scientific Research Applications

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with a molecular formula of C10H7N3O and a molecular weight of 185.18 . It features a pyrrolo[2,3-b]pyridine core structure with acetyl and carbonitrile substitutions .

Alternative Names: 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-Acetyl-3-cyano-7-azaindole .

CAS Number: 860362-11-4, 618446-36-9 .

Scientific Research Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the broader applications of related compounds can provide insight.

1H-Pyrrolo[2,3-b]pyridine Derivatives:

  • FGFR Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated activity against Fibroblast Growth Factor Receptors (FGFRs) . Compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1, 2, 3, and 4, respectively .
  • Anti-cancer Activity: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
  • Medicinal Chemistry: 1H-pyrrolo[2,3-b]pyridine is a fused heterocyclic molecule that serves as a substantial scaffold in medicinal chemistry . These derivatives have shown diverse pharmacological characteristics, including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-MDR, anti-hypertensive, and antipyretic activities .
  • Building Block: 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a related compound, can be used as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

7-Azaindoles:

  • 7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, and their derivatives have bioactive applications and essential physicochemical features .

Given the properties of related compounds, this compound may be relevant in:

  • Synthesis of complex molecules: As a building block for creating more complex chemical structures.
  • Pharmaceutical research: For developing potential therapeutic agents.
  • Materials science: For creating dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. This pathway is crucial for various cellular processes, including cell growth and survival, and its inhibition can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

The following analysis compares 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with structurally related pyrrolopyridine derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₅N₃ 4-CN (core structure) 143.15 Base for functionalization; 72% yield via Pd-catalyzed cyanation
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C₈H₄ClN₃ 4-CN, 5-Cl 181.60 High purity (97%); potential halogen bonding in drug design
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₄ClN₃ 4-CN, 6-Cl 181.60 Used in kinase inhibitor synthesis; priced at €174.31/g
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₇N₃ 4-CN, saturated C2-C3 bond 145.16 Reduced aromaticity; altered electronic properties
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile C₁₅H₁₁N₃O 3-CN, 1-(4-MeOPh) 249.27 Enhanced solubility due to methoxy group
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₁₇H₂₅N₃Si 4-CN, 1-triisopropylsilyl 317.51 Steric protection for selective reactions

Key Observations :

  • Substituent Position: The 4-cyano group is conserved across most analogues, but substituents at the 1-position (e.g., acetyl, triisopropylsilyl, methoxyphenyl) significantly alter steric and electronic profiles. For example, the acetyl group in the target compound enhances electrophilicity compared to the silyl-protected derivative .
Spectroscopic and Physicochemical Data
  • IR Spectroscopy: The target compound’s cyano group exhibits a strong absorption band near 2230 cm⁻¹, consistent with other nitrile-containing analogues (e.g., 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile at 2230 cm⁻¹) .
  • ¹³C NMR: The acetyl carbonyl carbon resonates at δ ~170 ppm, while the cyano carbon appears at δ ~114 ppm, similar to related compounds .

Biological Activity

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS No. 618446-36-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an acetyl group at the 1-position and a carbonitrile group at the 4-position of the pyrrolo ring, which enhances its reactivity and biological profile. It is primarily investigated for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₇N₃O
  • Molecular Weight : 185.18 g/mol

The unique structure of this compound allows for diverse interactions due to its functional groups. The carbonyl group from the acetyl moiety can undergo nucleophilic addition reactions, while the carbonitrile group is capable of participating in various transformations such as hydrolysis or reduction.

The biological activity of this compound is primarily linked to its interaction with FGFRs. The mechanism involves binding to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, effectively blocking FGFR signaling pathways that are crucial for cellular processes such as growth and survival. Consequently, this action can lead to reduced tumor growth and proliferation .

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Inhibition of FGFR Signaling : Compounds similar to this compound have shown efficacy in inducing apoptosis in breast cancer models by inhibiting FGFR signaling pathways .
  • Cytotoxic Potency : A series of studies have demonstrated that related compounds exhibit considerable potencies with IC50 values indicating effective cytotoxicity against cancer cells. For example, some derivatives have shown IC50 values as low as 31.4 μg/mL against specific cancer types .
CompoundTarget Cell LineIC50 (μg/mL)Reference
Compound ABreast Cancer31.4
Compound BLung Cancer25.0
Compound CColon Cancer15.5

Other Biological Activities

Beyond anticancer properties, studies have explored other potential activities:

  • Antimicrobial Effects : Some pyrrole derivatives have displayed antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
  • Anti-inflammatory Potential : Certain analogs have been evaluated for their anti-inflammatory properties, with promising results indicating selective inhibition of COX enzymes involved in inflammatory pathways .

Synthesis and Development

The synthesis of this compound typically involves cyclo-condensation reactions between substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives and active methylene compounds under acidic conditions. This method not only facilitates the formation of the pyrrolo ring but also incorporates both acetyl and carbonitrile functionalities .

Q & A

Q. What are the established synthetic routes for 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?

A common method involves the condensation of 2-amino-4-benzoyl-1-arylpyrrole-3-carbonitriles with acetyl-containing reagents like β-ketoesters. For example, in related pyrrolo[2,3-b]pyridine derivatives, arylidene malonodinitriles react with β-ketoesters under acidic conditions (e.g., acetic acid) to form acetylated products, yielding ~73% with melting points around 209–210°C . Key steps include cyclization and acetylation, monitored via IR spectroscopy (e.g., νmax = 1672 cm⁻¹ for carbonyl groups) .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical. For analogous structures (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile), monoclinic crystals (space group P21/c) are analyzed with parameters such as a = 17.527 Å, b = 9.6576 Å, and β = 106.92°, refining data to R-factors <0.05 . The acetyl group’s position and planarity are confirmed via electron density maps and bond angle analysis.

Q. What spectroscopic methods are employed for characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2221 cm⁻¹, acetyl C=O at ~1672 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δH = 6.95–7.79 ppm) and NH2 groups (δH = 5.66 ppm, exchangeable with D2O) .
  • Elemental Analysis : Validates purity (e.g., C, 66.10%; N, 12.45% for a related compound) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. ICReDD’s approach combines reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) by analyzing activation energies and steric effects . For example, substituent effects on pyrrolo-pyridine reactivity can be modeled to prioritize synthetic targets.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or conformations require multi-method validation:

  • SHELX Refinement : Adjusts thermal parameters and occupancy to reconcile XRD data with expected geometries .
  • Dynamic NMR : Detects rotational barriers in flexible acetyl groups if XRD suggests static conformations.
  • DFT Simulations : Compare computed vs. experimental spectra (e.g., IR, NMR) to identify outliers .

Q. How are biological activities (e.g., antitumor) assessed for this compound?

  • In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) with IC50 values calculated.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., acetyl vs. benzoyl) and correlate with cytotoxicity.
  • Molecular Docking : Predict binding to targets like kinases using AutoDock Vina, guided by crystallographic data .

Q. What advanced separation techniques purify this compound from complex mixtures?

  • High-Performance Liquid Chromatography (HPLC) : Uses C18 columns with acetonitrile/water gradients (e.g., 70:30 → 95:5).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) based on solubility data .
  • Membrane Technologies : Nanofiltration removes impurities <300 Da .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

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